molecular formula C10H6BrF2N B2527866 7-Bromo-3-(difluoromethyl)quinoline CAS No. 1207747-91-8

7-Bromo-3-(difluoromethyl)quinoline

Cat. No.: B2527866
CAS No.: 1207747-91-8
M. Wt: 258.066
InChI Key: XFCHZDIUMNTBBP-UHFFFAOYSA-N
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Description

7-Bromo-3-(difluoromethyl)quinoline: is a chemical compound belonging to the quinoline family. It has a molecular formula of C10H6BrF2N and a molecular weight of 258.06. This compound is characterized by the presence of a bromine atom at the 7th position and a difluoromethyl group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing such compounds.

Industrial Production Methods: Industrial production of 7-Bromo-3-(difluoromethyl)quinoline may involve large-scale batch or continuous flow processes . These processes are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-(difluoromethyl)quinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, altering its electronic properties.

    Coupling Reactions: The difluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry: 7-Bromo-3-(difluoromethyl)quinoline is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: Quinoline derivatives, including this compound, have shown potential in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties . They are being investigated for their ability to inhibit specific enzymes and receptors involved in various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of materials with specific electronic and optical characteristics .

Mechanism of Action

The mechanism by which 7-Bromo-3-(difluoromethyl)quinoline exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to inhibition or modulation of their activity . The bromine atom can also participate in halogen bonding , further stabilizing the interaction with the target .

Comparison with Similar Compounds

    7-Bromoquinoline: Lacks the difluoromethyl group, resulting in different chemical and biological properties.

    3-(Difluoromethyl)quinoline: Lacks the bromine atom, affecting its reactivity and applications.

    7-Bromo-3-(trifluoromethyl)quinoline: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in its chemical behavior.

Uniqueness: 7-Bromo-3-(difluoromethyl)quinoline is unique due to the presence of both the bromine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

7-bromo-3-(difluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCHZDIUMNTBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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